molecular formula C25H32N2O7 B15293837 Noribogaine Glucuronide

Noribogaine Glucuronide

Cat. No.: B15293837
M. Wt: 472.5 g/mol
InChI Key: UBYGDSNVKWHTFB-IHRYNBHOSA-N
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Description

Noribogaine glucuronide is a metabolite of noribogaine, which itself is derived from ibogaine, a psychoactive alkaloid found in the root bark of the West African shrub Tabernanthe iboga. Ibogaine has been studied for its potential in treating substance use disorders, and this compound is formed through the glucuronidation of noribogaine, a process mediated by glucuronosyltransferases (UGTs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of noribogaine glucuronide involves the conversion of ibogaine to noribogaine, followed by glucuronidation. The synthetic route typically includes:

    Conversion of Ibogaine to Noribogaine: This step involves the demethylation of ibogaine to produce noribogaine.

    Glucuronidation of Noribogaine: Noribogaine is then glucuronidated using glucuronosyltransferases (UGTs) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for the enzymatic glucuronidation step, ensuring optimal conditions for enzyme activity and product yield .

Chemical Reactions Analysis

Types of Reactions: Noribogaine glucuronide primarily undergoes:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Noribogaine glucuronide has several applications in scientific research:

Mechanism of Action

Noribogaine glucuronide exerts its effects primarily through its parent compound, noribogaine. Noribogaine is a potent serotonin reuptake inhibitor and also acts as a weak NMDA receptor antagonist. It binds to opioid receptors with higher affinity than ibogaine, contributing to its anti-addictive properties. This compound itself is less active but serves as a reservoir for noribogaine, prolonging its effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its role as a metabolite that extends the activity of noribogaine. Unlike ibogaine, which has significant psychoactive effects, this compound is less active but crucial for the sustained therapeutic effects of noribogaine .

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20?,21?,22?,23?,25?/m1/s1

InChI Key

UBYGDSNVKWHTFB-IHRYNBHOSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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